molecular formula C8H5N3O2S B1386618 2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1014630-94-4

2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1386618
CAS RN: 1014630-94-4
M. Wt: 207.21 g/mol
InChI Key: QAZOAINNLAABAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid, or 2-PT, is a widely used organic compound in the scientific community. It has a variety of applications in research and has been studied extensively for its properties and effects.

Scientific Research Applications

2-PT has been used in a variety of scientific research applications. It has been studied extensively for its ability to act as an enzyme inhibitor, and it has been used in the development of new drugs and therapies. Additionally, it has been used in the synthesis of a variety of other compounds, such as thiazole-5-carboxamides and thiazole-5-carboxylic acids. Furthermore, it has been used in the synthesis of novel materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-PT is not fully understood, but it is believed to act as an enzyme inhibitor. Specifically, it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a variety of physiological effects, such as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
2-PT has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, it has been shown to have antioxidant and neuroprotective effects. Furthermore, it has been shown to have anti-diabetic and anti-obesity effects.

Advantages and Limitations for Lab Experiments

2-PT has a variety of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. For example, it is not water-soluble, so it must be dissolved in organic solvents before use. Additionally, it can be toxic in high doses, so it must be handled with care.

Future Directions

There are a variety of potential future directions for 2-PT research. One potential direction is to further study its mechanism of action and explore its potential as an enzyme inhibitor. Additionally, it could be studied further for its potential as a drug or therapy. Furthermore, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Finally, it could be studied further for its potential as an antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity agent.

properties

IUPAC Name

2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-8(13)6-4-11-7(14-6)5-3-9-1-2-10-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZOAINNLAABAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.